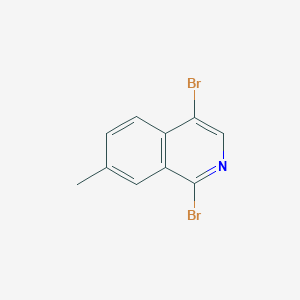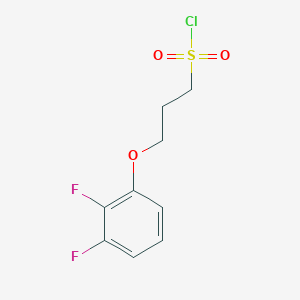
1-(2-Amino-4-thiazolyl)-2-chloroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-4-thiazolyl)-2-chloroethanone is a compound belonging to the thiazole family, which is known for its diverse biological activities Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Amino-4-thiazolyl)-2-chloroethanone can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea. The reaction typically requires mild conditions and can be carried out in the presence of a base such as sodium hydroxide. The general reaction scheme is as follows:
α-Haloketone+Thiourea→Thiazole Derivative
Industrial Production Methods: Industrial production of this compound often involves optimizing the Hantzsch synthesis for large-scale operations. This includes using continuous flow reactors to enhance reaction efficiency and yield. Additionally, solvent recovery and recycling are employed to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Amino-4-thiazolyl)-2-chloroethanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form thiazolidines.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Formation of 1-(2-Amino-4-thiazolyl)-2-azidoethanone or 1-(2-Amino-4-thiazolyl)-2-thiocyanatoethanone.
Oxidation: Formation of this compound sulfoxide or sulfone.
Reduction: Formation of 1-(2-Amino-4-thiazolyl)-2-chloroethanol.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1-(2-Amino-4-thiazolyl)-2-chloroethanone involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as UDP-N-acetylmuramate/L-alanine ligase, which is crucial for bacterial cell wall synthesis . This inhibition disrupts the cell wall formation, leading to bacterial cell death. Additionally, its anticancer activity is attributed to its ability to interfere with DNA replication and repair mechanisms in cancer cells .
Comparación Con Compuestos Similares
1-(2-Amino-4-thiazolyl)-2-chloroethanone can be compared with other thiazole derivatives such as:
2-Aminothiazole: Known for its broad spectrum of biological activities, including antimicrobial and anticancer properties.
4-Methylthiazole: Primarily used in flavor and fragrance industries.
Thiazole-4-carboxylic acid: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: this compound stands out due to its dual functional groups (amino and chloro), which provide versatility in chemical modifications and potential for diverse applications.
Propiedades
Fórmula molecular |
C5H5ClN2OS |
|---|---|
Peso molecular |
176.62 g/mol |
Nombre IUPAC |
1-(2-amino-1,3-thiazol-4-yl)-2-chloroethanone |
InChI |
InChI=1S/C5H5ClN2OS/c6-1-4(9)3-2-10-5(7)8-3/h2H,1H2,(H2,7,8) |
Clave InChI |
GZCRCGNZLNWBSK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(S1)N)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[(Benzyloxy)carbonyl]-4-isocyanopiperidine](/img/structure/B13638546.png)






![Ethyl pyrrolo[1,2-b]pyridazine-3-carboxylate](/img/structure/B13638592.png)

